molecular formula C18H21N3 B7453069 N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine

N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine

Cat. No. B7453069
M. Wt: 279.4 g/mol
InChI Key: GGYDZHXFRUGJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as ibogaine, a psychoactive substance that is found in the roots of the African plant Tabernanthe iboga. In recent years, ibogaine has been studied extensively for its potential to treat addiction and mental health disorders.

Mechanism of Action

The exact mechanism of action of ibogaine is not fully understood, but it is believed to work through several different pathways in the brain. One of the main pathways is the modulation of the glutamate system, which is involved in learning and memory. Ibogaine has also been shown to interact with several different neurotransmitter systems, including the serotonin, dopamine, and opioid systems.
Biochemical and Physiological Effects
Ibogaine has several biochemical and physiological effects on the body. It is a potent inhibitor of the enzyme CYP2D6, which is involved in the metabolism of many drugs. This inhibition can lead to an increased risk of drug interactions and toxicity. Additionally, ibogaine has been shown to have cardiotoxic effects, which can lead to heart arrhythmias and other cardiovascular complications.

Advantages and Limitations for Lab Experiments

Ibogaine has several advantages and limitations for use in laboratory experiments. One advantage is its potent anti-addictive effects, which make it useful for studying addiction and drug abuse. However, its cardiotoxic effects and potential for drug interactions make it a challenging compound to work with in the laboratory.

Future Directions

There are several future directions for research on ibogaine. One area of interest is the development of new analogs and derivatives of ibogaine that may have improved safety and efficacy profiles. Additionally, more research is needed to fully understand the mechanism of action of ibogaine and its effects on the brain and body. Finally, clinical trials are needed to determine the safety and efficacy of ibogaine as a treatment for addiction and mental health disorders.

Synthesis Methods

The synthesis of ibogaine is a complex process that involves several steps. The starting material for the synthesis is voacangine, which is extracted from the bark of the African tree Voacanga africana. The voacangine is then converted to ibogaine through a series of chemical reactions, including oxidation, reduction, and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Ibogaine has been studied extensively for its potential to treat addiction to drugs such as opioids, cocaine, and alcohol. Several studies have shown that ibogaine can reduce withdrawal symptoms and cravings in individuals who are addicted to these substances. Additionally, ibogaine has been shown to have antidepressant and anxiolytic effects, which may make it useful in the treatment of mental health disorders such as depression and anxiety.

properties

IUPAC Name

N-[1-(4-imidazol-1-ylphenyl)ethyl]bicyclo[3.2.0]hept-3-en-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-13(20-18-11-15-3-2-4-17(15)18)14-5-7-16(8-6-14)21-10-9-19-12-21/h2,4-10,12-13,15,17-18,20H,3,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYDZHXFRUGJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)NC3CC4C3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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